4-Amino-2-ethylpyridine

Übersicht

Beschreibung

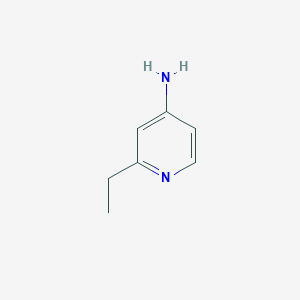

4-Amino-2-ethylpyridine: is a heterocyclic organic compound with the molecular formula C7H10N2 . It is a derivative of pyridine, where the amino group is positioned at the fourth carbon, and an ethyl group is attached to the second carbon of the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-ethylpyridine can be achieved through several methods. One common approach involves the alkylation of 4-aminopyridine with ethyl halides under basic conditions. Another method includes the reduction of 4-nitro-2-ethylpyridine using hydrogenation techniques .

Industrial Production Methods: In industrial settings, this compound is typically produced through catalytic hydrogenation of 4-nitro-2-ethylpyridine. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Amino-2-ethylpyridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: The nitro derivative can be reduced to the amino compound.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Hydrogen gas with a metal catalyst (e.g., Pd/C) is commonly used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions

Major Products:

Oxidation: Formation of N-oxides.

Reduction: Formation of this compound from its nitro derivative.

Substitution: Formation of various substituted pyridine derivatives

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Neuronal Nitric Oxide Synthase Inhibitors

Research has explored the use of 4-amino-2-ethylpyridine as a scaffold for developing inhibitors of neuronal nitric oxide synthase (nNOS). These inhibitors are crucial in addressing neurodegenerative diseases such as Parkinson's and Alzheimer's disease. The compound's structure allows for interactions with the active site of nNOS, potentially leading to selective inhibition that could mitigate excessive nitric oxide production implicated in these diseases .

Case Study: Synthesis and Efficacy

A study reported the synthesis of double-headed aminopyridine derivatives based on this compound. These derivatives demonstrated improved potency and selectivity for nNOS compared to previous compounds. The development of these inhibitors highlights the potential of this compound in therapeutic applications targeting neurological conditions .

Environmental Applications

Catalytic Degradation of Pyridine Derivatives

this compound is involved in environmental remediation efforts, particularly in the degradation of pyridine derivatives from wastewater. A study investigated its catalytic degradation using heterogeneous photo-Fenton processes, demonstrating effective removal rates of total organic carbon (TOC) under optimized conditions. The results indicated that the compound could be effectively degraded into less harmful substances, showcasing its utility in environmental cleanup .

| Parameter | Optimal Condition | TOC Removal (%) |

|---|---|---|

| Initial Concentration | 100 mg/L | 93 |

| Catalyst Dose | 40 mg/L Fe3O4 | 96 |

| pH | 3 |

Toxicology Studies

Cellular Impact Studies

Research has also focused on the toxicological effects of 2-ethylpyridine, a related compound found in cigarette smoke, which can induce cellular damage and apoptosis in retinal cells. While this study does not directly address this compound, it underscores the importance of understanding the biological impacts of pyridine derivatives on human health .

Wirkmechanismus

The mechanism of action of 4-Amino-2-ethylpyridine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the derivative being studied .

Vergleich Mit ähnlichen Verbindungen

- 2-Amino-4-ethylpyridine

- 4-Amino-3-methylpyridine

- 4-Amino-2-methylpyridine

- 2-Amino-5-methylpyridine

Comparison: 4-Amino-2-ethylpyridine is unique due to its specific substitution pattern on the pyridine ring. This structural difference can lead to variations in chemical reactivity, biological activity, and physical properties compared to its analogues. For instance, the presence of the ethyl group at the second position can influence the compound’s steric and electronic properties, affecting its interactions with other molecules .

Biologische Aktivität

4-Amino-2-ethylpyridine (4-AEP) is a pyridine derivative that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the molecular formula , featuring a pyridine ring with an amino group at the 4-position and an ethyl group at the 2-position. This specific substitution pattern influences its reactivity and biological interactions. The compound appears as a pale yellow crystalline solid and is moderately soluble in polar solvents.

The biological activity of 4-AEP can be attributed to its interaction with various molecular targets:

- Potassium Channel Modulation : 4-AEP acts as a potassium channel blocker, particularly affecting the family of potassium channels. This property is significant in neurological contexts, where it can modulate neuronal excitability and synaptic transmission .

- Neuroprotective Effects : Research suggests that 4-AEP may enhance the survival of neurons under stress conditions by stabilizing membrane potentials and reducing excitotoxicity.

Neuroprotective Effects

Several studies have demonstrated the neuroprotective potential of 4-AEP:

- Episodic Ataxia Type 2 : In clinical settings, 4-AEP has been used to alleviate symptoms associated with episodic ataxia type 2 (EA2). It enhances the precision of pacemaking in cerebellar Purkinje cells by prolonging action potentials and increasing afterhyperpolarization, thereby improving motor function .

- Animal Models : In animal studies, 4-AEP has shown efficacy in restoring motor coordination in models of ataxia, suggesting its potential as a therapeutic agent for various neurological disorders .

Antimicrobial Activity

Research indicates that derivatives of 4-AEP exhibit significant antimicrobial properties. For example, certain synthesized derivatives have been tested for their antibacterial activity against various pathogens, showing promising results compared to standard antibiotics .

Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

2-ethylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-2-7-5-6(8)3-4-9-7/h3-5H,2H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKZCAQJRKXGRMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40475859 | |

| Record name | 4-Amino-2-ethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50826-64-7 | |

| Record name | 4-Amino-2-ethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylpyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of synthesizing N-(2-ethyl-3-chloro-4-pyridinyl-2-[14C])-4-(4-chlorophenoxy)phenylacetamide ([14C]-1)?

A1: While the paper doesn't explicitly state the application of [14C]-1, the presence of the carbon-14 isotope suggests its potential use as a radiotracer. Radiotracers are invaluable tools in various research fields like drug discovery, metabolism studies, and toxicology, allowing scientists to track the fate and distribution of compounds within biological systems [].

Q2: What is the role of 4-amino-2-ethylpyridine in the synthesis of [14C]-1?

A2: this compound serves as a crucial building block in the multi-step synthesis of [14C]-1. It undergoes a series of reactions including chlorination and coupling to ultimately form the target radiolabeled phenylacetamide derivative [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.